N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
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Description
N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a useful research compound. Its molecular formula is C15H8BrN3OS2 and its molecular weight is 390.27. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide and related compounds have been synthesized and evaluated for various pharmacological activities. For example, compounds with a bromine atom at the 6-position displayed strong myorelaxant activity on rat uterus, without marked inhibitory effects on insulin secretion and vascular myogenic activity, indicating potential selectivity towards uterine smooth muscle (Khelili et al., 2012).
Antimalarial Potential
Bromo-benzothiophene carboxamide derivatives, structurally related to this compound, have been identified as potent inhibitors of Plasmodium asexual blood stages both in vitro and in vivo. These compounds impair the development of the trophozoite stage of the intraerythrocytic cycle, demonstrating potential as antimalarials (Banerjee et al., 2011).
Diuretic Activity
A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which are closely related to the chemical structure , were synthesized and exhibited promising diuretic activity in vivo. Among these, a compound structurally similar to this compound was identified as a notable candidate (Yar & Ansari, 2009).
Antibacterial and Antifungal Properties
Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which share the core benzothiazole structure, showed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis without cytotoxic effects on mammalian cells. This indicates the potential for developing new antibacterial agents (Palkar et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments, demonstrating their potential in industrial applications. The study suggests that these compounds can offer stability and high inhibition efficiencies against steel corrosion, providing insights into the broader applicability of benzothiazole derivatives in material science (Hu et al., 2016).
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3OS2/c16-9-2-4-11-13(6-9)22-15(18-11)19-14(20)8-1-3-10-12(5-8)21-7-17-10/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAODIQNVEGGZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=NC4=C(S3)C=C(C=C4)Br)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.